tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopentyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. One common method involves the use of tert-butyl carbamate and 4-cyclopentyl-1,3-thiazole-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or other functional groups.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various carbamate derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding .
Medicine: Its structural features can be exploited to develop drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in biological molecules, leading to changes in their function .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is unique due to the presence of the cyclopentyl group and the thiazole ring, which confer specific chemical and biological properties. These structural features distinguish it from other carbamate derivatives and make it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-11-10(14-8-18-11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYAVHPUAINAGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CS1)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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